molecular formula C10H11FN2S B13837238 2-(7-Fluoro-1,3-benzothiazol-2-yl)propan-2-amine

2-(7-Fluoro-1,3-benzothiazol-2-yl)propan-2-amine

Cat. No.: B13837238
M. Wt: 210.27 g/mol
InChI Key: HIDJHIKTPZHUFE-UHFFFAOYSA-N
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Description

2-(7-Fluoro-1,3-benzothiazol-2-yl)propan-2-amine is a compound belonging to the benzothiazole family, which is known for its diverse biological and pharmacological activities. The presence of a fluorine atom at the 7th position of the benzothiazole ring enhances its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Fluoro-1,3-benzothiazol-2-yl)propan-2-amine can be achieved through several synthetic pathways. One common method involves the reaction of 7-fluoro-2-aminobenzothiazole with an appropriate alkylating agent under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst like piperidine .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as microwave irradiation or one-pot multicomponent reactions. These methods offer advantages in terms of yield, reaction time, and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(7-Fluoro-1,3-benzothiazol-2-yl)propan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various alkylated derivatives .

Scientific Research Applications

2-(7-Fluoro-1,3-benzothiazol-2-yl)propan-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(7-Fluoro-1,3-benzothiazol-2-yl)propan-2-amine involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific pathways. For instance, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, thereby exerting its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-7-fluorobenzothiazole
  • 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol (Fluconazole)
  • 3-(1,3-Benzothiazol-2-yl)-2-phenylimidazo[1,2-a]pyridine

Uniqueness

2-(7-Fluoro-1,3-benzothiazol-2-yl)propan-2-amine is unique due to the specific positioning of the fluorine atom, which significantly enhances its chemical reactivity and biological activity compared to other benzothiazole derivatives .

Properties

Molecular Formula

C10H11FN2S

Molecular Weight

210.27 g/mol

IUPAC Name

2-(7-fluoro-1,3-benzothiazol-2-yl)propan-2-amine

InChI

InChI=1S/C10H11FN2S/c1-10(2,12)9-13-7-5-3-4-6(11)8(7)14-9/h3-5H,12H2,1-2H3

InChI Key

HIDJHIKTPZHUFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC2=C(S1)C(=CC=C2)F)N

Origin of Product

United States

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